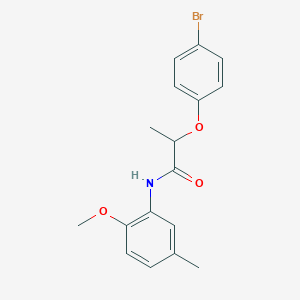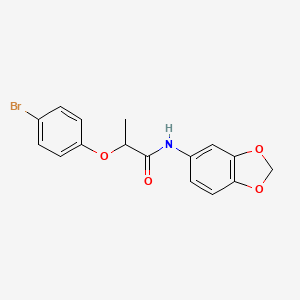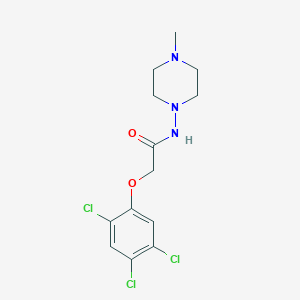![molecular formula C15H12BrClN2O3S B4113058 N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide](/img/structure/B4113058.png)
N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide
Übersicht
Beschreibung
N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPNPT, and it is a member of the thioamide family of compounds. BPNPT has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of BPNPT is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BPNPT has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. BPNPT may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
BPNPT has been shown to have various biochemical and physiological effects. Studies have shown that BPNPT can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria. BPNPT has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPNPT in lab experiments is its potential as a multi-functional compound. BPNPT has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a versatile compound for various scientific research applications. However, one limitation of using BPNPT in lab experiments is its potential toxicity. Studies have shown that BPNPT can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of BPNPT. One direction is the development of BPNPT derivatives with enhanced anti-cancer, anti-inflammatory, and anti-microbial properties. Another direction is the study of the potential of BPNPT as a neuroprotective agent. Studies have shown that BPNPT can protect against oxidative stress-induced neuronal damage, suggesting its potential as a neuroprotective agent. Additionally, the study of the pharmacokinetics and pharmacodynamics of BPNPT can provide valuable information for the development of BPNPT-based therapies.
Wissenschaftliche Forschungsanwendungen
BPNPT has been used in various scientific research applications, including as a potential anti-cancer agent. Studies have shown that BPNPT can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BPNPT has also been studied for its potential as an anti-inflammatory agent. Studies have shown that BPNPT can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. BPNPT has also been studied for its potential as an anti-microbial agent. Studies have shown that BPNPT can inhibit the growth of various bacteria, including E. coli and S. aureus.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-(2-chloro-6-nitrophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3S/c16-10-4-6-11(7-5-10)18-14(20)8-9-23-15-12(17)2-1-3-13(15)19(21)22/h1-7H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWNNYNTTSHGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-Bromophenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4112976.png)


![methyl 4-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4112986.png)
![3-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B4112992.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4112998.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113002.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4113005.png)
![N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4113012.png)
![3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide](/img/structure/B4113016.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B4113017.png)


![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4113073.png)